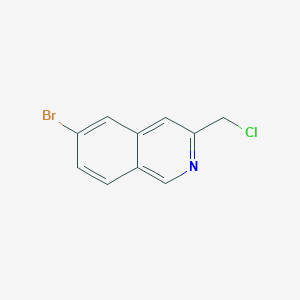
6H-Purin-6-one, 2-((3-ethylphenyl)amino)-1,9-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-Ethylphenyl)amino)-1H-purin-6(9H)-one is a synthetic organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a purine core substituted with a 3-ethylphenylamino group, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Ethylphenyl)amino)-1H-purin-6(9H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives and 3-ethylphenylamine.
Condensation Reaction: The purine derivative undergoes a condensation reaction with 3-ethylphenylamine in the presence of a suitable catalyst, such as a Lewis acid.
Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Catalysts and Solvents: Employing specific catalysts and solvents to enhance reaction efficiency and selectivity.
Purification Techniques: Implementing advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
化学反応の分析
Types of Reactions
2-((3-Ethylphenyl)amino)-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the purine ring are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified oxidation states.
Substitution: Formation of substituted purine derivatives with new functional groups.
科学的研究の応用
2-((3-Ethylphenyl)amino)-1H-purin-6(9H)-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its biochemical properties.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer or antiviral agent.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-((3-Ethylphenyl)amino)-1H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in critical biochemical pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling and function.
Affect Nucleic Acids: Interact with DNA or RNA, influencing gene expression and replication processes.
類似化合物との比較
Similar Compounds
2-Aminopurine: A purine analog used in molecular biology research.
6-Mercaptopurine: An anticancer and immunosuppressive drug.
Adenine: A naturally occurring purine base found in DNA and RNA.
Uniqueness
2-((3-Ethylphenyl)amino)-1H-purin-6(9H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 3-ethylphenylamino group differentiates it from other purine derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry.
特性
CAS番号 |
123994-69-4 |
|---|---|
分子式 |
C13H13N5O |
分子量 |
255.28 g/mol |
IUPAC名 |
2-(3-ethylanilino)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C13H13N5O/c1-2-8-4-3-5-9(6-8)16-13-17-11-10(12(19)18-13)14-7-15-11/h3-7H,2H2,1H3,(H3,14,15,16,17,18,19) |
InChIキー |
RPKIAWXFDCYUPC-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC=C1)NC2=NC3=C(C(=O)N2)NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B15065934.png)

![2-amino-6-(4-chlorophenyl)-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B15065943.png)



![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B15065986.png)



![3-Iodo-5-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B15066019.png)

![(S)-2',3',4',9'-Tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylic acid](/img/structure/B15066026.png)

